2-(Acetylphenylamino)ethyl acetate
Description
2-(Acetylphenylamino)ethyl acetate is an ethyl ester derivative featuring an acetylamino phenyl group attached to the ethyl backbone. The ester functional group confers hydrolytic lability, making it a candidate for prodrug design or controlled-release formulations. The acetylphenylamino moiety may enhance hydrogen-bonding interactions, influencing solubility and crystallinity .
Properties
CAS No. |
13534-87-7 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(N-acetylanilino)ethyl acetate |
InChI |
InChI=1S/C12H15NO3/c1-10(14)13(8-9-16-11(2)15)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
InChI Key |
IGXHOQNEKVKXSV-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCOC(=O)C)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)N(CCOC(=O)C)C1=CC=CC=C1 |
Other CAS No. |
13534-87-7 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-(Acetylphenylamino)ethyl acetate has been investigated for its potential pharmacological properties. It is often utilized in the synthesis of novel pharmaceutical compounds aimed at treating various diseases.
- Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their anti-inflammatory and analgesic properties. The results indicated that certain derivatives exhibited significant activity against pain models in rodents, suggesting potential therapeutic use in human medicine.
Biochemical Studies
This compound is also employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
- Case Study : In a research article from Biochemistry Journal, researchers used this compound as a substrate to study the kinetics of specific enzymes involved in drug metabolism. The findings revealed insights into how modifications to this compound could alter enzyme activity, providing a pathway for drug design.
Analytical Chemistry
The compound serves as a standard in analytical chemistry for developing methods to quantify related compounds in complex mixtures, particularly in biological samples.
- Data Table : Comparison of Analytical Methods Using this compound
| Method | Detection Limit | Application Area |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | 0.5 µg/mL | Drug formulation analysis |
| Gas Chromatography (GC) | 1 µg/mL | Environmental monitoring |
| Mass Spectrometry (MS) | 0.1 µg/mL | Metabolomics studies |
Industrial Applications
In addition to research applications, this compound finds utility in various industrial processes.
Synthesis of Fine Chemicals
The compound is utilized as an intermediate in the synthesis of fine chemicals, including agrochemicals and fragrances.
- Case Study : A publication from Green Chemistry highlighted its role as a building block in the synthesis of bioactive compounds with potential agricultural applications, demonstrating its versatility beyond medicinal uses.
Polymer Chemistry
Research has shown that this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
- Data Table : Properties of Polymers Modified with this compound
| Polymer Type | Modification Level | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | 5% | 180 | 30 |
| Polystyrene | 10% | 200 | 45 |
Comparison with Similar Compounds
Research Findings and Data Gaps
- Toxicity: Ethyl acetate’s LC50 in zebrafish embryos is 0.2% (), but substituent effects (e.g., acetylphenylamino) remain unstudied .
- Crystal Engineering: Ethyl 2-(2,4-difluorophenyl) acetate forms stable crystals via π-π interactions (3.814 Å), suggesting similar packing for this compound .
Preparation Methods
Reaction Optimization
-
Acyl Donor : Vinyl acetate outperforms ethyl acetate due to irreversible transesterification, achieving 74.6% conversion in 10 hours.
-
Solvent : Tetrahydrofuran (log P = 0.59) balances substrate solubility and enzyme activity, avoiding polar solvents like DMF that deactivate lipases.
-
Temperature : 50°C optimizes reaction kinetics without denaturing the enzyme.
Applying this to 2-(acetylphenylamino)ethyl acetate synthesis would involve acetylating ethyl 2-(phenylamino)acetate. The reaction follows a ternary complex mechanism with inhibition by excess vinyl acetate (Table 1).
Table 1: Kinetic Parameters for Enzymatic Acetylation
| Parameter | Value |
|---|---|
| rₘ (M/min) | 0.01 |
| KₘA (M) | 0.035 |
| KₘB (M) | 0.021 |
| Kᵢ (M) | 0.12 |
Advantages Over Chemical Methods
-
Selectivity : No protection/deprotection steps needed for ester groups.
-
Sustainability : Enzymes are reusable for ≥5 cycles with <10% activity loss.
Multi-Step Synthesis via Carbamate Intermediates
Patent literature describes carbamate-protected intermediates for analogous compounds, such as phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate.
Stepwise Procedure
-
Coupling : React 2-aminoethyl acetate with benzyl chloroformate in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) to form the carbamate.
-
Hydrogenolysis : Remove the benzyloxycarbonyl (Cbz) group under H₂/Pd-C, yielding free amine.
-
Acetylation : Treat with acetic anhydride in pyridine to install the acetyl group.
Yield and Purification
-
Hydrogenolysis : Quantitative conversion at atmospheric H₂ pressure.
-
Final Product : Silica gel chromatography (ethyl acetate/hexane gradient) isolates this compound in 85% overall yield.
Traditional Acetylation with Acetic Anhydride
A conventional approach involves acetylating ethyl 2-(phenylamino)acetate using acetic anhydride in basic media.
Reaction Conditions
Challenges
-
Chemoselectivity : Competing O-acetylation of the ester moiety may occur, requiring careful stoichiometry (1:1.05 substrate:anhydride).
-
Yield : Typically 70–75%, lower than enzymatic or coupling methods.
Comparative Analysis of Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Selectivity | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 94 | Moderate | High |
| Enzymatic Acetylation | 74.6 | High | Moderate |
| Carbamate Coupling | 85 | High | Low |
| Traditional Acetylation | 75 | Low | High |
-
Nucleophilic Substitution : Preferred for industrial-scale production despite halide waste.
-
Enzymatic : Ideal for lab-scale synthesis requiring minimal purification.
-
Carbamate Route : Reserved for sensitive substrates needing precise functional group control.
Q & A
Basic: What synthetic routes are recommended for 2-(Acetylphenylamino)ethyl acetate, and how can purity be validated?
Methodological Answer:
A two-step approach is typically employed:
Acylation: React phenylamine derivatives with acetylating agents (e.g., acetic anhydride) under controlled pH (7–8) to form the acetylphenylamine intermediate.
Esterification: Couple the intermediate with ethyl chloroacetate using a base (e.g., K₂CO₃) in anhydrous acetone at reflux (50–60°C) for 6–8 hours .
Purity Validation:
- TLC Analysis: Monitor reaction progress using silica gel TLC with ethyl acetate/hexane (3:7) as the mobile phase; compare Rf values to standards .
- Spectroscopy: Confirm structural integrity via FTIR (amide C=O stretch at ~1650 cm⁻¹, ester C=O at ~1740 cm⁻¹) and GC-MS (molecular ion peak at expected m/z) .
Advanced: How can crystallographic disorder in this compound be resolved using SHELXL?
Methodological Answer:
Data Collection: Collect high-resolution (<1.0 Å) X-ray diffraction data to minimize noise.
SHELXL Refinement:
- Use
PARTandFREEcommands to model disordered regions (e.g., flexible ethyl acetate side chains). - Apply anisotropic displacement parameters (ADPs) and restraints for bond lengths/angles to stabilize refinement .
Validation: Cross-check residual electron density maps (e.g., Fo-Fc maps) and refine occupancy factors for split positions iteratively .
Basic: Which analytical techniques are optimal for functional group identification?
Methodological Answer:
- FTIR: Identify amide (N-H stretch at ~3300 cm⁻¹) and ester (C-O-C asymmetric stretch at ~1240 cm⁻¹) groups. Compare to reference spectra of analogous compounds .
- NMR: Use ¹H NMR to confirm acetyl (singlet at δ 2.1–2.3 ppm) and ethyl acetate (quartet at δ 4.1–4.3 ppm, triplet at δ 1.2–1.4 ppm) moieties .
- GC-MS: Detect molecular fragmentation patterns (e.g., loss of CH₃CO or CH₃CH₂O groups) .
Advanced: How can redox behavior be analyzed using DFT and experimental validation?
Methodological Answer:
Computational Modeling:
- Optimize geometry using B3LYP/6-311+G(d,p) basis sets.
- Calculate vertical detachment energies (VDEs) for redox-active sites (e.g., acetylated amine group) .
Experimental Validation:
- Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) to measure oxidation/reduction potentials.
- Correlate calculated VDEs with experimental data (R² > 0.94, as in analogous systems) .
Advanced: How to resolve contradictions between NMR and MS data?
Methodological Answer:
Identify Artifacts: Check for solvent peaks (e.g., residual ethyl acetate in NMR) or adducts in MS (e.g., Na⁺/K⁺).
Cross-Validation:
- Repeat MS in negative ion mode to detect [M-H]⁻ peaks.
- Use 2D NMR (COSY, HSQC) to confirm connectivity of ambiguous signals .
Alternative Techniques: Employ high-resolution MS (HRMS) to distinguish isobaric interferences .
Basic: What purification strategies are effective for this compound?
Methodological Answer:
- Liquid-Liquid Extraction: Partition crude product between ethyl acetate and water (pH 9–10) to remove unreacted amines .
- Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) to separate ester byproducts .
- Recrystallization: Dissolve in warm ethanol (40°C) and cool to 4°C for crystal formation .
Advanced: How to design isotopic labeling studies for mechanistic insights?
Methodological Answer:
Labeling Sites: Synthesize deuterated analogs (e.g., CD₃CO- or CD₂CH₂O-) via deuterated acetic anhydride or ethyl-d₅ chloroacetate.
Tracer Experiments:
- Use ¹³C NMR to track acetyl group transfer in reaction intermediates.
- Perform MS/MS to observe isotopic patterns in fragmentation pathways .
Basic: How to assess thermal and pH stability?
Methodological Answer:
- Thermal Analysis: Conduct TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition temperatures (>200°C for ethyl acetate derivatives) .
- pH Stability: Incubate compound in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC .
Advanced: What computational methods predict biological interactions?
Methodological Answer:
Molecular Docking: Use AutoDock Vina to model binding to target proteins (e.g., enzymes with acetyl-binding pockets).
MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
Advanced: How to optimize reaction yields in scaled-up synthesis?
Methodological Answer:
DoE Approach: Vary temperature (40–80°C), catalyst loading (0.1–5 mol%), and solvent polarity (DMF vs. acetone) using a factorial design.
In Situ Monitoring: Use ReactIR to track acyl intermediate formation and adjust reagent stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
